3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes hydroxy, phenylamino, and phenylsulfonyl groups attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the reaction of benzyl cyanide with phenylsulfonyl chloride in the presence of a base such as triethylamine. This is followed by the addition of phenylamine under controlled conditions to yield the desired compound. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile.
Reduction: Formation of 3-hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving nitrile hydratases and sulfonamide-based enzymes. Its structure allows it to act as a probe in biochemical assays.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the phenylsulfonyl group is particularly interesting for the development of anti-inflammatory and anticancer drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(phenylamino)-2-(phenylthio)prop-2-enenitrile: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.
3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The phenylsulfonyl group enhances its potential for biological activity, while the nitrile group offers versatility in chemical reactions.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(E)-3-anilino-2-(benzenesulfonyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c16-11-14(15(18)17-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-10,17-18H/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCLCPVUPVQEGM-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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